4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride

Übersicht

Beschreibung

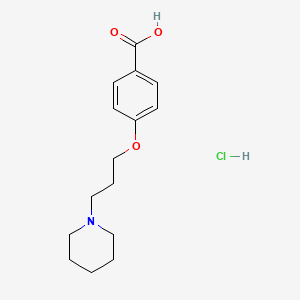

4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C15H21NO3.ClH. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, making it a valuable building block in organic synthesis and pharmaceutical development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 3-chloropropylpiperidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzoic acid is replaced by the 3-piperidin-1-ylpropoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Alkylation of Phenolic Precursors

The ether linkage is formed via nucleophilic substitution between a benzoic acid derivative and a piperidine-containing alkyl halide. For example:

-

Reagents : 1-bromo-3-chloropropane, potassium carbonate (K₂CO₃), tetrabutylammonium iodide (TBAI) in acetone .

-

Conditions : Reflux (2 hours), yielding >90% for intermediates .

Ester Hydrolysis

The ethyl ester intermediate is hydrolyzed to the free carboxylic acid under basic conditions:

-

Conditions : Reflux (1 hour), followed by acidification with HCl to precipitate the hydrochloride salt .

Table 1: Representative Hydrolysis Conditions and Yields

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Ester hydrolysis | 2N NaOH, ethanol | Reflux, 1 hour | 83% | |

| Salt formation | Concentrated HCl | 0–5°C, crystallization | 95.1% |

Acid/Base Stability

-

The piperidine moiety (secondary amine) forms a stable hydrochloride salt, enhancing solubility in aqueous media .

-

The ether linkage is resistant to hydrolysis under mild acidic/basic conditions but may cleave under strong acids (e.g., HBr) .

Thermal Stability

Functionalization of the Carboxylic Acid

-

Amidation : Reacts with amines (e.g., EDCI/HOBt coupling) to form benzamides .

-

Esterification : Re-esterification with alcohols under acidic catalysis .

Piperidine Modifications

-

Alkylation/Acylation : The piperidine nitrogen can undergo further alkylation with alkyl halides or acylation with anhydrides .

Key Research Findings

-

Catalytic Hydrogenation : Nitro intermediates in related syntheses are reduced using Pd/C with >90% efficiency .

-

Regioselective Demethylation : Critical for introducing hydroxyl groups in precursor molecules .

Industrial-Scale Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride (CAS No. 767286-87-3) has the molecular formula and a molecular weight of 263.33 g/mol. Its structure features a piperidine ring attached to a benzoic acid moiety through a propoxy linker, which plays a crucial role in its biological activity.

H3 Receptor Antagonism

One of the primary applications of this compound is as an H3 receptor antagonist . Research has demonstrated that compounds with similar structures can effectively inhibit histamine H3 receptors, which are involved in various neurological processes. For instance, studies have shown that diamine-based ligands, including those derived from 4-(3-piperidin-1-ylpropoxy)benzoic acid, exhibit significant affinity for the human H3 receptor, making them potential candidates for treating conditions such as narcolepsy and obesity .

Targeted Protein Degradation

The compound has also been explored for its role in targeted protein degradation technologies, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). These molecules utilize linkers like 4-(3-piperidin-1-ylpropoxy)benzoic acid to connect ligands that bind to target proteins with E3 ligases, facilitating the selective degradation of unwanted proteins within cells .

Case Study: H3 Receptor Affinity Testing

In a study evaluating various derivatives of piperidine-based compounds, this compound was tested for its ability to displace radiolabeled histamine from H3 receptors in HEK293 cell membranes. The results indicated that this compound exhibited a moderate binding affinity (pKi ~6.6), which was enhanced by structural modifications .

| Compound | pKi Value | Affinity Type |

|---|---|---|

| 4-(3-Piperidin-1-ylpropoxy)benzoic acid | ~6.6 | Moderate |

| Thioperamide | ~7.1 | High |

| Pitolisant | ~7.9 | High |

Case Study: PROTAC Development

The application of this compound in PROTAC technology was highlighted in a recent publication where researchers synthesized various linkers to optimize the degradation of specific proteins implicated in cancer pathways. The inclusion of 4-(3-piperidin-1-ylpropoxy)benzoic acid as a linker improved the efficacy of the resulting PROTACs significantly, demonstrating its versatility in drug design .

Wirkmechanismus

The mechanism of action of 4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in binding to receptors or enzymes, modulating their activity. This compound can influence various biological processes, making it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(3-Piperidin-1-ylpropoxy)benzoic acid

- 4-(3-Piperidin-1-ylpropoxy)benzoic acid methyl ester

- 4-(3-Piperidin-1-ylpropoxy)benzoic acid ethyl ester

Uniqueness

4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its non-salt counterparts .

Biologische Aktivität

4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride is a compound of significant interest in biomedical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- Chemical Formula : C16H22ClN2O3

- CAS Number : 685565-09-7

The structure includes a piperidine ring connected to a benzoic acid moiety via a propoxy linkage, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Research indicates that it acts as a selective antagonist for the H3 histamine receptor, which plays a role in neurotransmission and has implications in cognitive functions and appetite regulation .

Key Mechanisms:

- Receptor Binding : The compound exhibits high affinity for the H3 receptor, with binding assays showing competitive inhibition against histamine .

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.

Antiproliferative Effects

Recent studies have indicated that this compound possesses antiproliferative activity against various cancer cell lines. The compound demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 19.9 |

| MCF-7 (Breast) | 75.3 |

| COV318 (Ovarian) | 35.5 |

| OVCAR-3 (Ovarian) | 40.0 |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In vitro studies have shown that the compound can reduce pro-inflammatory cytokine levels in activated macrophages, indicating potential use in treating inflammatory diseases. This effect was measured by assessing the levels of TNF-alpha and IL-6 post-treatment with varying concentrations of the compound.

Case Studies

- Study on H3 Receptor Antagonism : A study evaluated the pharmacological profile of several derivatives of piperidine-based compounds, including this compound. It was found to effectively displace [^3H]methylhistamine in binding assays, confirming its role as an H3 receptor antagonist .

- Antiproliferative Activity Assessment : Another investigation focused on the antiproliferative effects of this compound on breast cancer cell lines. The results indicated that it induces apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest .

Eigenschaften

IUPAC Name |

4-(3-piperidin-1-ylpropoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3.ClH/c17-15(18)13-5-7-14(8-6-13)19-12-4-11-16-9-2-1-3-10-16;/h5-8H,1-4,9-12H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNXJNORCIPAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.